Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
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Overview
Description
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: is a compound that features a triphenylamine core with boronic acid pinacol ester groups attached to each phenyl ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine typically involves the reaction of triphenylamine with boronic acid pinacol ester groups. One common method is the Suzuki cross-coupling reaction, which involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine undergoes several types of chemical reactions, including:
Suzuki Cross-Coupling Reactions: This reaction is used to form carbon-carbon bonds between aryl halides and boronic acids or esters.
Oxidation and Reduction Reactions: The compound can participate in redox reactions due to the presence of the triphenylamine core.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation of the compound.
Major Products Formed:
Extended Aromatic Systems: Products often include larger aromatic systems formed through the coupling of multiple aryl groups.
Functionalized Aromatic Compounds: Depending on the reagents used, various functional groups can be introduced to the aromatic rings.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the creation of covalent organic frameworks (COFs) and porous aromatic frameworks (PAFs) for applications such as gas adsorption and storage.
Biology and Medicine:
Electrode Materials: The compound’s high charge mobility and thermal stability make it suitable for use in electrode materials for batteries and supercapacitors.
Industry:
Supercapacitors: Used in the development of high-performance capacitive energy storage devices.
Iodine Adsorption: Effective in adsorbing iodine, making it useful in environmental applications.
Mechanism of Action
The mechanism of action of Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine involves its ability to participate in redox reactions and form stable carbon-carbon bonds through cross-coupling reactions. The boronic acid pinacol ester groups facilitate these reactions by providing reactive sites for the formation of new bonds . The triphenylamine core contributes to the compound’s stability and redox activity, making it an effective material for various applications .
Comparison with Similar Compounds
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar in structure but with a benzene core instead of a triphenylamine core.
2,2’,2’'-(1,3,5-Benzenetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another compound with a benzene core and boronic acid pinacol ester groups.
Uniqueness: Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine is unique due to its triphenylamine core, which provides enhanced stability and redox activity compared to similar compounds with benzene cores. This makes it particularly useful in applications requiring high thermal stability and charge mobility .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48B3NO6/c1-31(2)32(3,4)42-37(41-31)25-13-19-28(20-14-25)40(29-21-15-26(16-22-29)38-43-33(5,6)34(7,8)44-38)30-23-17-27(18-24-30)39-45-35(9,10)36(11,12)46-39/h13-24H,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGUSFKMKLSUKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48B3NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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